molecular formula C18H23N3O5 B13250912 Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate

Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13250912
M. Wt: 361.4 g/mol
InChI Key: UBKQHMOZNXEQCJ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C₁₈H₂₃N₃O₅ This compound is notable for its unique structure, which includes a piperidine ring substituted with a nitro group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a piperidine derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate share structural similarities but differ in functional groups and specific applications.

    Nitro Compounds: Other nitro-substituted piperidines may exhibit similar reactivity but have different biological activities.

Uniqueness: Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O5/c22-16-7-6-15(21(24)25)17(19-16)14-8-10-20(11-9-14)18(23)26-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2,(H,19,22)

InChI Key

UBKQHMOZNXEQCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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